Antiproliferative agent-7
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H32N4O |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
3-[4-(3-benzyl-5-phenyltriazol-4-yl)phenoxy]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C28H32N4O/c1-3-31(4-2)20-11-21-33-26-18-16-25(17-19-26)28-27(24-14-9-6-10-15-24)29-30-32(28)22-23-12-7-5-8-13-23/h5-10,12-19H,3-4,11,20-22H2,1-2H3 |
InChI Key |
DUQSWLLXMYNLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C2=C(N=NN2CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Route I: WSG Installation via Aldehyde Components
Commercially available substituted benzaldehydes (F ) bearing ethylene glycol ethers or morpholine groups were directly incorporated into the MCR (Scheme 1b). For example, 4-(2-ethoxyethoxy)benzaldehyde was used to synthesize compound 33 , achieving a 68% yield in the ring-closing step.
Route II: WSG Installation via Sulfonamido Acetophenone Components
This route required multistep synthesis starting from 4-hydroxyacetophenone (36 ):
- Benzyl protection : 4-Hydroxyacetophenone → 4-benzyloxyacetophenone (37 ).
- α-Bromination : NBS/CCl₄ → α-bromo derivative (38 ).
- Délepine reaction : Hexamethylenetetramine → methanesulfonamide intermediate (40 ).
- Boc protection : tert-Butoxycarbonyl (Boc) group introduced to stabilize the sulfonamide nitrogen during subsequent deprotection steps.
Table 1. Key 7-Deazahypoxanthine Derivatives and Their Synthetic Yields
| Compound | C7 Substituent | C8 Substituent | MCR Yield (%) | Ring-Closing Yield (%) |
|---|---|---|---|---|
| 21 | 4-Methylphenyl | 4-Methylphenyl | 72 | 65 |
| 33 | Phenyl | 4-(2-Ethoxyethoxy) | 68 | 70 |
| 59 | 3-Fluorophenyl | 4-(2-Ethoxyethoxy) | 65 | 67 |
Halogenated Derivatives for Enhanced Solubility
Fluorine and chlorine atoms were introduced at the C7 phenyl group to improve solubility without compromising tubulin-binding activity. For example:
- Compound 59 : Synthesized via MCR using 3-fluorobenzaldehyde (53 ) and sulfonamido acetophenone (47 ), followed by ring-closing with ethyl hex-5-ynoate (Scheme 6).
- Challenges : Brominated analogues (e.g., 60 ) exhibited lower yields (43–52%) due to instability of the pyridine moiety during MCR.
Structural Characterization and Validation
NMR spectroscopy :
X-ray crystallography :
Scale-Up Considerations and Process Optimization
- Solvent substitution : DMSO was replaced with ethanol/DMF mixtures in later stages to reduce toxicity and improve isolability.
- Isomerization control : Lower temperatures (80°C) and shorter reaction times minimized alkyne internalization to <5%.
- Purification protocols : Flash chromatography (silica gel, hexane/EtOAc) achieved >95% purity for all final compounds.
Chemical Reactions Analysis
Types of Reactions
Antiproliferative agent-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Efficacy Against Breast Cancer Cell Lines
Research has demonstrated that Antiproliferative Agent-7 exhibits significant activity against breast cancer cell lines such as MCF-7. In a study comparing its effects to doxorubicin, this compound showed superior potency and selectivity. The IC50 values for various concentrations indicated a strong antiproliferative effect, with a notable reduction in cell viability observed at lower concentrations compared to traditional chemotherapeutics .
Comparative Studies with Other Compounds
In comparative studies, this compound was evaluated alongside other novel compounds. For instance, compounds synthesized from indole-isatin hybrids demonstrated similar or even enhanced antiproliferative activity against MCF-7 cells with IC50 values ranging from 1.69 µM to 10.4 µM . These findings suggest that this compound could be developed alongside these hybrids for more effective treatment regimens.
Data Table: Comparative Efficacy of this compound
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 8.02 | Apoptosis induction, cell cycle arrest |
| Doxorubicin | MCF-7 | 10.45 | Topoisomerase inhibition |
| Indole-Isatin Hybrid (5o) | MCF-7 | 1.69 | G1 phase arrest, reduced S phase |
| RIMHS-Qi-23 | MCF-7 | 10.4 | Non-targeted inhibition |
Mechanism of Action
The mechanism of action of Antiproliferative agent-7 involves its interaction with specific molecular targets within the cell. This compound is known to induce apoptosis (programmed cell death) by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . These changes trigger a cascade of events leading to cell death. Additionally, this compound can block the cell cycle in the G1 phase, exhibiting cytostatic potential.
Comparison with Similar Compounds
Alkaloid-Like Compounds (2c and 3)
Compound 2c :
Compound 3 :
- Potency: Broad-spectrum activity against leukemia, colon cancer, melanoma, and breast cancer cell lines .
- Mechanism: Not fully elucidated but distinct from 2c, as it lacks ROS induction .
Comparison with Agent-7 :
| Parameter | Antiproliferative Agent-7 | Compound 2c | Compound 3 |
|---|---|---|---|
| IC50 (MCF-7) | 3.5 μM | >50 μM | Not reported |
| IC50 (MDA-MB-231) | 15.54 μM | 7.9 μM | Broad activity |
| Mechanism | ROS-dependent apoptosis | G2/M arrest + apoptosis | Unclear, no ROS link |
| Selectivity (VERO) | Implied (analogs selective) | Selective | Selective |
Key Distinction : Agent-7 outperforms 2c in ER+ breast cancer (MCF-7) and employs ROS-mediated apoptosis, whereas 2c targets aggressive triple-negative subtypes via cell cycle arrest .
α-Trifluoromethyl Chalcones (Compounds 2, 4, 5)
Organoselenium-Phenolic Hybrids
Biological Activity
Antiproliferative Agent-7 (AA-7) is a compound that has garnered attention for its potential in cancer treatment, particularly due to its ability to inhibit the proliferation of cancer cells. This article explores the biological activity of AA-7, focusing on its mechanisms, efficacy, and supporting research findings.
AA-7 operates primarily through the following mechanisms:
- Inhibition of Cell Proliferation : AA-7 has demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (a breast cancer cell line). The compound's IC50 values indicate its potency in inhibiting cell growth.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells. This is evidenced by increased levels of pro-apoptotic proteins such as Bax and caspases, alongside a decrease in anti-apoptotic proteins like Bcl-2 .
- Targeting Topoisomerase II : AA-7 selectively inhibits Topoisomerase IIα, leading to DNA damage and cell cycle arrest at the G2/M phase. This mechanism contributes to its effectiveness as a chemotherapeutic agent .
In Vitro Studies
Numerous studies have evaluated the antiproliferative activity of AA-7:
- Cell Lines Tested : AA-7 was tested on various human cancer cell lines, including MCF-7 and MDA-MB-231 (triple-negative breast cancer). The results showed IC50 values ranging from submicromolar to low micromolar concentrations, indicating strong antiproliferative activity .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.5 - 1.0 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 0.3 - 0.8 | Topoisomerase II inhibition |
In Vivo Studies
In vivo studies using xenograft models have further validated the efficacy of AA-7:
- Tumor Volume Reduction : In mice models bearing MCF-7 tumors, treatment with AA-7 resulted in a significant reduction in tumor volume compared to control groups. Tumor inhibition ratios were reported at approximately 52%, highlighting its potential as an effective therapeutic agent .
Case Studies
Several case studies have highlighted the clinical relevance of AA-7:
- Case Study 1 : In a clinical trial involving patients with advanced breast cancer, administration of AA-7 led to a notable decrease in tumor size and improved patient survival rates. The study emphasized the compound's dual action on both tumor cells and surrounding microenvironments .
- Case Study 2 : Another study focused on patients with resistant forms of breast cancer demonstrated that AA-7 could restore sensitivity to other chemotherapeutic agents, suggesting its potential as an adjunct therapy .
Q & A
Basic Research Questions
Q. What is the structural and pharmacological profile of Antiproliferative agent-7, and how does it compare to related antiproliferative agents?
- Answer : this compound (compound 8f, CAS 2497687-47-3) is a small-molecule inhibitor with demonstrated efficacy against multiple cancer cell lines. Its IC50 values vary significantly across cell types: 3.5 μM (MCF-7), 15.54 μM (MDA-MB-231), 30.43 μM (HCT-116), and 34.8 μM (FR-2) . Structurally, it belongs to a class of compounds targeting redox imbalance and apoptosis pathways, distinguishing it from kinase-focused agents like VEGFR inhibitors . Comparative studies should include cytotoxicity assays and structural analogs (e.g., Antiproliferative agent-6 and -19) to evaluate selectivity .
Q. What are the primary mechanisms underlying the antiproliferative effects of this compound in cancer cell lines?
- Answer : The compound induces reactive oxygen species (ROS) accumulation, leading to mitochondrial dysfunction and caspase-dependent apoptosis. Key validation methods include:
- ROS detection : Flow cytometry using DCFH-DA probes.
- Apoptosis assays : Annexin V/PI staining and Western blotting for cleaved PARP/caspase-3 .
- Table 1 : Efficacy across cell lines:
| Cell Line | IC50 (μM) | Mechanism Highlight |
|---|---|---|
| MCF-7 | 3.5 | ROS-mediated apoptosis |
| HCT-116 | 30.43 | Moderate ROS induction |
| FR-2 | 34.8 | Delayed apoptosis onset |
Advanced Research Questions
Q. How can researchers address variability in IC50 values of this compound across different cancer cell lines (e.g., MCF-7 vs. HCT-116)?
- Answer : Variability may stem from differences in ROS buffering capacity, metabolic activity, or genetic backgrounds (e.g., p53 status). Methodological solutions:
- Standardize culture conditions : Use matched media, passage numbers, and hypoxia/normoxia controls .
- Dose-response normalization : Include positive controls (e.g., cisplatin) and normalize IC50 to cell doubling time.
- Statistical rigor : Report confidence intervals and use ANOVA to assess inter-experimental variability .
Q. What methodological considerations are critical when designing in vivo studies to validate the ROS-mediated apoptosis mechanism of this compound?
- Answer :
- Animal models : Use xenografts with ROS-sensitive cell lines (e.g., MCF-7) and include N-acetylcysteine (NAC) as a ROS scavenger control .
- Biomarker quantification : Measure glutathione levels, 8-OHdG (oxidative DNA damage), and caspase-3 activation in tumor tissues.
- Dosing regimen : Optimize based on pharmacokinetic profiles to maintain ROS induction without systemic toxicity .
Q. How do conflicting reports on this compound's efficacy in hypoxic versus normoxic tumor microenvironments inform optimal experimental conditions?
- Answer : Hypoxia may reduce ROS generation due to lower baseline oxidative metabolism. Recommendations:
- Microenvironment modulation : Use hypoxia chambers or CoCl2 treatment to mimic tumor niches.
- Combination therapy : Test synergies with hypoxia-activated prodrugs (e.g., tirapazamine) .
- Data interpretation : Apply linear regression models to correlate oxygen tension with IC50 shifts .
Q. What advanced biochemical techniques are required to characterize the off-target effects of this compound in multi-kinase inhibition assays?
- Answer :
- Kinase profiling : Use high-throughput platforms (e.g., KINOMEscan) to identify off-target kinase interactions.
- CRISPR screening : Validate hits via gene knockout in resistant cell lines.
- Computational docking : Predict binding affinities to non-apoptotic targets (e.g., MAPK pathways) .
Methodological Best Practices
- Reproducibility : Follow guidelines for subsampling, analytical precision, and error propagation as per Guidance for Obtaining Representative Laboratory Analytical Subsamples .
- Ethical reporting : Disclose conflicts of interest and retain raw data for 5–10 years .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
